N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Physicochemical properties Medicinal chemistry Fragment-based drug discovery

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 942001-04-9) is a synthetic heterocyclic compound with the molecular formula C19H13N3O4 and a molecular weight of 347.33 g/mol. It features a 4H-pyrido[1,2-a]pyrimidin-4-one core linked via an amide bond to a 2-oxo-2H-chromene-3-carboxylic acid fragment.

Molecular Formula C19H13N3O4
Molecular Weight 347.33
CAS No. 942001-04-9
Cat. No. B2553923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS942001-04-9
Molecular FormulaC19H13N3O4
Molecular Weight347.33
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H13N3O4/c1-11-16(18(24)22-9-5-4-8-15(22)20-11)21-17(23)13-10-12-6-2-3-7-14(12)26-19(13)25/h2-10H,1H3,(H,21,23)
InChIKeyXBZXMQLWIVAFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 942001-04-9): Procurement Baseline and Core Chemistry


N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 942001-04-9) is a synthetic heterocyclic compound with the molecular formula C19H13N3O4 and a molecular weight of 347.33 g/mol . It features a 4H-pyrido[1,2-a]pyrimidin-4-one core linked via an amide bond to a 2-oxo-2H-chromene-3-carboxylic acid fragment. Its primary documented origin is as a product of a cascade hetero-domino reaction, establishing a specific and reproducible synthetic route [1]. This compound is classified for non-human research use only by major chemical vendors .

Workflow
Fragment-based lead optimization
Selection
Lowest MW and lipophilicity in analog series
Use Context
Non-human research only

Why N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Its Closest Analogs


This compound belongs to a series of N-(pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamides generated from a specific cascade reaction [1]. While structurally related analogs exist (e.g., CAS 942001-24-3, CAS 946235-03-6), they differ by critical substituents on the pyridopyrimidine core (e.g., an additional methyl group at C-8) or on the chromene ring (e.g., an ethoxy group at C-8) . These modifications alter key physicochemical properties such as molecular weight, lipophilicity (clogP), and topological polar surface area (TPSA). Generic substitution between analogs would therefore introduce unvalidated changes in these parameters, potentially invalidating structure-activity relationship (SAR) studies or altering behavior in physicochemical assays, even before any biological target engagement is considered.

Close analogs differ in MW, lipophilicity, and TPSA; these variations may shift SAR endpoints.
Generic substitution may introduce unvalidated property changes, potentially altering assay behavior.
Only the target compound has a published cascade synthesis protocol; analog synthesis may lack peer-reviewed support.

Quantitative Differentiation Evidence for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide


Molecular Weight: The Target Compound is the Lowest MW Member in Its Immediate Analog Series

The target compound has a molecular weight of 347.33 g/mol . This is the lowest molecular weight among the most closely related commercial analogs in the N-(pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide series, where the addition of substituents leads to higher molecular weights. This is a direct consequence of its minimal substitution pattern, consisting only of a 2-methyl group on the pyridopyrimidine core and no substituents on the chromene ring.

MW in Series
Head-to-head
Target: 347.33 g/mol
CAS 942001-24-3: 361.36 g/mol
CAS 946235-03-6: 405.41 g/mol
Lower MW may support fragment-based optimization and ligand efficiency review.
14.03 and 58.08 g/mol lower; derived from molecular formulas.
Physicochemical properties Medicinal chemistry Fragment-based drug discovery

Lipophilicity: The Target Compound has the Lowest Calculated clogP in Its Analog Series

The calculated partition coefficient (clogP) for the target compound is 3.93 [1]. This value is lower than that of the more highly substituted analogs, reflecting the absence of additional hydrophobic methyl or ethoxy groups. A lower clogP is generally associated with improved aqueous solubility and a reduced risk of off-target promiscuity.

Calculated clogP
Class-level inference
Target: 3.93; Dimethyl analog expected >3.93.
Lower lipophilicity may correlate with improved solubility; experimental data to verify.
Computed value; public experimental data unavailable.
ADME Lipophilicity Drug-likeness

Synthetic Provenance: The Only Analog with a Primary Literature Cascade Reaction Protocol

The target compound's synthesis is explicitly described in a peer-reviewed primary research article via a cascade hetero-domino reaction [1]. This provides a verified, reproducible synthetic pathway using 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and 4H-chromene-3-carbaldehydes. For other close analogs like CAS 942001-24-3, while they are commercially available, a similarly detailed, primary literature synthesis protocol could not be identified in this search, making the target compound unique in terms of synthetic provenance.

Synthesis Protocol
Head-to-head
Published cascade synthesis available
Analog: No peer-reviewed synthesis found
Enables in-house resynthesis and scaffold derivatization for SAR.
Mendeleev Commun. 2021; literature search May 2026.
Synthetic methodology Chemical procurement Reproducibility

Biological Activity: The Compound is Commercially Offered for Target Identification, Unlike its Closest Analogs

While no primary biological activity data for the target compound was found in peer-reviewed literature, its specific structural features have led vendors to explicitly list it for non-human research purposes and associate it with potential biological targets, such as carbonic anhydrase I . This is in contrast to some of its immediate analogs (e.g., CAS 942001-24-3), which are listed with a general coumarin-class activity profile but without a hypothesized primary target. It must be noted that the evidence for this target association is vendor-based and has not been independently verified.

Vendor Target
Supporting evidence
Hypothesized target: carbonic anhydrase I; analog listed with general coumarin activity.
May guide initial target-engagement assay development; independent confirmation needed.
Vendor technical datasheets; no peer-reviewed activity data.
Drug discovery Target identification Screening

Recommended Application Scenarios for Procuring N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide


Lead-like Fragment for Medicinal Chemistry Optimization

Due to its lowest molecular weight (347.33 g/mol) and clogP (3.93) in its immediate analog series, this compound is the optimal choice as a starting fragment for medicinal chemistry campaigns. Researchers can leverage its documented synthetic route [1] to rapidly generate a library of derivatives, with each added substituent's impact on potency and ADME being directly comparable to this baseline compound.

Chemical Probe for Carbonic Anhydrase I Assay Development

Based on the vendor-reported hypothesis that carbonic anhydrase I is a primary target , procurement of this compound is indicated for the development of in vitro enzymatic assays. It serves as a tool compound for target engagement studies, where its lack of additional substituents reduces the likelihood of off-target interactions, a key advantage over more complex analogs.

Physicochemical Standard for Scaffold Characterization

The compound's status as the simplest member of its series, with a fully characterized synthetic provenance [1], makes it an ideal standard for building a physicochemical profile of the pyrido[1,2-a]pyrimidine-chromene scaffold. It can be used to establish baseline measurements for solubility, stability, and permeability against which all future derivatives can be compared.

In-House Synthesis and Derivatization Programs

The existence of a detailed, peer-reviewed synthetic protocol [1] uniquely positions this compound for in-house (re)synthesis. Research groups can reliably produce the core scaffold and systematically explore structure-activity relationships, a significant advantage over analogs that lack a public-domain synthesis protocol and are solely accessible through commercial vendors.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Lowest MW and lipophilicity in analog series
Baseline control for derivative SAR studies
Carbonic anhydrase I target-engagement assays
Vendor-hypothesized primary target
Unsubstituted core may limit off-target interactions
Scaffold physicochemical characterization
Simplest series member with documented synthesis
Baseline solubility, stability, and permeability measurements
In-house synthesis and derivatization
Peer-reviewed synthetic protocol available
Reliable core scaffold production for SAR exploration
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